molecular formula C27H38N2 B1210869 Fenoctimine CAS No. 69365-65-7

Fenoctimine

Cat. No.: B1210869
CAS No.: 69365-65-7
M. Wt: 390.6 g/mol
InChI Key: JXPCRJDMUSNASY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of fenoctimine involves several steps. One method includes reacting dimethylformamide with dimethyl sulfate to form a complex, which is then reacted with n-octylamine and optionally with dimethylamine. The resultant product is treated with an aqueous base to form N,N-dimethyl-N’-octyl-formamidine. This intermediate is then reacted with 4-(diphenylmethyl) piperidine to obtain this compound . This process is efficient and does not require further purification of the intermediate.

Chemical Reactions Analysis

Fenoctimine undergoes various chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include sulfuric acid and toluene. For instance, one reaction involves cooling the reaction mixture in an ice bath, stirring, and treating it with a mixture of ice and sulfuric acid. The resulting solid is isolated by filtration and washed sequentially with toluene and sulfuric acid . The major products formed from these reactions are typically derivatives of the original compound, which can be further analyzed for their chemical properties.

Scientific Research Applications

Fenoctimine has several scientific research applications, particularly in the field of medicine. It has been studied for its antisecretory activity in both rats and dogs, showing potent and long-lasting effects . In clinical studies, this compound has been shown to inhibit food-stimulated acid secretion in normal volunteers, making it a potential candidate for treating conditions like gastric ulcers . Additionally, its unique mechanism of action, which does not involve the cholinergic system, makes it a valuable tool for studying gastric acid secretion pathways.

Comparison with Similar Compounds

Fenoctimine can be compared with other gastric acid secretion inhibitors such as cimetidine and ranitidine. Unlike cimetidine, which is a histamine H2 receptor antagonist, this compound does not interfere with the cholinergic system, making it a nonanticholinergic inhibitor . This unique property allows it to be used in situations where anticholinergic side effects are undesirable. Other similar compounds include omeprazole and lansoprazole, which are proton pump inhibitors. These compounds also inhibit gastric acid secretion but through different mechanisms, such as blocking the proton pump in parietal cells.

Properties

CAS No.

69365-65-7

Molecular Formula

C27H38N2

Molecular Weight

390.6 g/mol

IUPAC Name

1-(4-benzhydrylpiperidin-1-yl)-N-octylmethanimine

InChI

InChI=1S/C27H38N2/c1-2-3-4-5-6-13-20-28-23-29-21-18-26(19-22-29)27(24-14-9-7-10-15-24)25-16-11-8-12-17-25/h7-12,14-17,23,26-27H,2-6,13,18-22H2,1H3

InChI Key

JXPCRJDMUSNASY-UHFFFAOYSA-N

SMILES

CCCCCCCCN=CN1CCC(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCCCCCCCN=CN1CCC(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

4-(diphenylimino)-1-(octylimino)methylpiperidine
fenoctimine

Origin of Product

United States

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